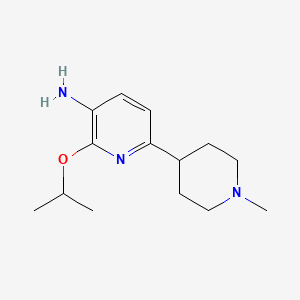
tert-Butyl (3-hydroxy-4-methylcyclohexyl)carbamate
Vue d'ensemble
Description
tert-Butyl (3-hydroxy-4-methylcyclohexyl)carbamate is a chemical compound with the molecular formula C12H23NO3. It is also known by its systematic name, carbamic acid, N-(3-hydroxy-4-methylcyclohexyl)-, 1,1-dimethylethyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-hydroxy-4-methylcyclohexylcarbamate typically involves the reaction of 3-hydroxy-4-methylcyclohexylamine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:
3-hydroxy-4-methylcyclohexylamine+tert-butyl chloroformate→tert-butyl 3-hydroxy-4-methylcyclohexylcarbamate+HCl
Industrial Production Methods
Industrial production methods for tert-butyl 3-hydroxy-4-methylcyclohexylcarbamate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-scale reactors and purification systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (3-hydroxy-4-methylcyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-4-methylcyclohexylcarbamate.
Reduction: Formation of 3-hydroxy-4-methylcyclohexylamine.
Substitution: Formation of various substituted carbamates depending on the substituent introduced.
Applications De Recherche Scientifique
tert-Butyl (3-hydroxy-4-methylcyclohexyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of tert-butyl 3-hydroxy-4-methylcyclohexylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved include binding to active sites of enzymes and altering their activity, which can lead to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenylcarbamate: Known for its protective activity in astrocytes.
2-[(4,6-di-tert-butyl-2,3-dihydroxyphenyl)thio]acetic acid amides: Studied for their biological activity.
Uniqueness
tert-Butyl (3-hydroxy-4-methylcyclohexyl)carbamate is unique due to its specific structural features, such as the presence of both a hydroxyl group and a carbamate group on a cyclohexyl ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C12H23NO3 |
|---|---|
Poids moléculaire |
229.32 g/mol |
Nom IUPAC |
tert-butyl N-(3-hydroxy-4-methylcyclohexyl)carbamate |
InChI |
InChI=1S/C12H23NO3/c1-8-5-6-9(7-10(8)14)13-11(15)16-12(2,3)4/h8-10,14H,5-7H2,1-4H3,(H,13,15) |
Clé InChI |
CBZNOKAFOMSSLW-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![9-Amino-7-methylidenebicyclo[3.3.1]nonan-3-one](/img/structure/B8747909.png)




![3-Methoxy-5-[(trimethylsilyl)ethynyl]pyridine](/img/structure/B8747925.png)



